molecular formula C13H14N2OS B13830518 N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide

N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide

Katalognummer: B13830518
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: YUFBOHQBNIOYTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide: is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide typically involves the reaction of 6-methylbenzo[d]thiazole with cyclobutanecarboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the production process .

Wirkmechanismus

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the biosynthesis of prostaglandins, which are involved in inflammation . Molecular docking studies have shown that the compound can bind to specific protein receptors, providing insights into its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison: N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct chemical and biological properties. Compared to other benzothiazole derivatives, it may exhibit different reactivity and biological activity profiles .

Eigenschaften

Molekularformel

C13H14N2OS

Molekulargewicht

246.33 g/mol

IUPAC-Name

N-(6-methyl-1,3-benzothiazol-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C13H14N2OS/c1-8-5-6-10-11(7-8)17-13(14-10)15-12(16)9-3-2-4-9/h5-7,9H,2-4H2,1H3,(H,14,15,16)

InChI-Schlüssel

YUFBOHQBNIOYTR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.